5-Formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid
Overview
Description
5-Formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid is an organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid typically involves the condensation of appropriate precursors followed by cyclization. One common method includes the reaction of a substituted amine with a carboxylic acid derivative under acidic conditions to form the pyrrole ring. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalysts to enhance reaction rates and selectivity. These methods aim to optimize the production process, reduce costs, and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: 5-Carboxy-3-methyl-1H-pyrrole-2,4-dicarboxylic acid.
Reduction: 5-Hydroxymethyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid.
Substitution: Various substituted pyrrole derivatives depending on the substituent introduced.
Scientific Research Applications
5-Formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: Similar structure but with different substitution patterns.
5-Formyl-1H-pyrrole-2-carboxylic acid: Lacks the additional methyl and carboxylic acid groups.
Uniqueness
The presence of both formyl and carboxylic acid groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Properties
IUPAC Name |
5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-3-5(7(11)12)4(2-10)9-6(3)8(13)14/h2,9H,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNXNXMHDXRXPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)O)C=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646425 | |
Record name | 5-Formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79754-38-4 | |
Record name | 5-Formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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